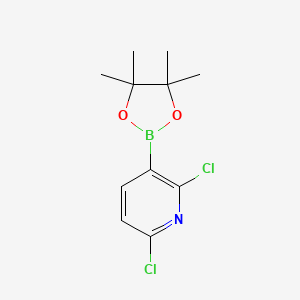

2,6-Dichloropyridine-3-boronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(13)15-9(7)14/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLXLWZJOQBPQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660607 | |

| Record name | 2,6-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073371-78-4 | |

| Record name | Pyridine, 2,6-dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073371-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dichloropyridine-3-boronic acid pinacol ester chemical properties.

An In-Depth Technical Guide to 2,6-Dichloropyridine-3-boronic acid pinacol ester: Properties, Synthesis, and Applications

Introduction

In the landscape of modern synthetic chemistry, heterocyclic building blocks are indispensable tools for the construction of complex molecular architectures. Among these, pyridine-based reagents are of paramount importance due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This compound emerges as a particularly valuable intermediate. Its structure is strategically adorned with three distinct reactive sites: a boronic ester at the 3-position, and two chloro-substituents at the 2- and 6-positions. This trifunctional nature allows for programmed, sequential cross-coupling reactions, offering chemists precise control over the introduction of diverse substituents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and core applications, with a focus on the mechanistic rationale behind its use in palladium-catalyzed cross-coupling.

Core Physicochemical Properties

This compound is typically a white to off-white solid under standard conditions.[1] Its stability is characteristic of pinacol boronic esters, which are generally more robust towards air and moisture compared to their corresponding boronic acids, facilitating easier handling and storage.[2] For long-term integrity, storage at refrigerated temperatures (2-8°C) in a dry environment is recommended.

| Property | Value | Reference |

| CAS Number | 1073371-78-4 | [3][4][5] |

| Molecular Formula | C₁₁H₁₄BCl₂NO₂ | [3] |

| Molecular Weight | 273.95 g/mol | [3] |

| Appearance | White to beige solid/powder | [1] |

| Melting Point | 51-53 °C | [3] |

| Boiling Point | 360.3 ± 42.0 °C (Predicted) | [3] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 171.7 °C | [3] |

Synthesis via Miyaura Borylation

The most common and efficient method for synthesizing aryl and heteroaryl boronic esters is the Palladium-catalyzed Miyaura Borylation reaction. This process involves the cross-coupling of a halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[2] For the synthesis of this compound, the logical precursor is 3-bromo-2,6-dichloropyridine.

The catalytic cycle, shown below, is a cornerstone of modern C-B bond formation.

Caption: Catalytic cycle for the Miyaura Borylation reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Miyaura borylation methodologies.[2]

-

Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2,6-dichloropyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

-

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Potassium acetate acts as a mild base, which is crucial for the transmetalation step without promoting premature Suzuki coupling side reactions.[2]

-

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv) to the flask.

-

Causality: Pd(dppf)Cl₂ is a robust and highly effective pre-catalyst for cross-coupling reactions. The dppf ligand provides the right balance of steric bulk and electron-donating properties to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane via cannula. The typical concentration is 0.1-0.5 M with respect to the starting halide.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Reactivity and Strategic Applications in Sequential Cross-Coupling

The primary utility of this reagent lies in its capacity for sequential Suzuki-Miyaura reactions. A synthetic chemist can first perform a coupling reaction at the C3-B(pin) position, leveraging the well-established reactivity of boronic esters. The resulting product, a 3-substituted-2,6-dichloropyridine, retains two reactive chloro-groups that can be further functionalized in subsequent steps. This strategy is highly valuable for building molecular complexity in a controlled manner.[6][7][8]

Caption: Workflow for sequential functionalization.

Protocol 1: Suzuki-Miyaura Coupling at the C3-Position

This protocol describes the reaction of the boronic ester with a generic aryl bromide.

-

Reactor Setup: In a flask under an inert atmosphere, combine this compound (1.2 equiv), the desired aryl bromide (1.0 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

-

Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 equiv) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv).

-

Causality: The choice of base and catalyst is interdependent. Carbonates are effective bases for activating the boronic ester for transmetalation. Pd(dppf)Cl₂ is often preferred for its air stability and effectiveness with a broad range of substrates.

-

-

Solvent System: Add a solvent mixture, typically a combination of an organic solvent like 1,4-dioxane, toluene, or DME, and an aqueous solution of the base (e.g., 2M K₂CO₃). A common ratio is 3:1 or 4:1 organic to aqueous.

-

Reaction: Heat the mixture to 80-110 °C for 4-18 hours, monitoring by an appropriate method (TLC, LC-MS).

-

Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash chromatography or recrystallization.

Protocol 2: Selective Mono-Alkylation at a Chloro-Position

Following the initial coupling at C3, the resulting 3-aryl-2,6-dichloropyridine can undergo selective mono-substitution. This requires carefully chosen conditions to differentiate between the two equivalent chloro-groups and prevent over-reaction.[6][7]

-

Reactor Setup: To a flask under an inert atmosphere, add the 3-aryl-2,6-dichloropyridine substrate (1.0 equiv), an alkyl pinacol boronic ester (e.g., heptyl boronic pinacol ester, 1.5 equiv), and finely ground potassium phosphate (K₃PO₄) (6.0 equiv).

-

Causality: A strong, non-nucleophilic base like K₃PO₄ is used. The excess of the boronic ester drives the reaction, but the specific ligand/catalyst system is key to achieving selectivity.

-

-

Catalyst System: Add the palladium pre-catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 equiv) and the ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or a more specialized ligand like FcPPh₂ (0.06 equiv).[6]

-

Causality: The Laulhé and Roizen study demonstrated that specific ligand systems are crucial for selectively coupling alkyl boronic esters with chloropyridines.[6][7] The ligand's steric and electronic properties control the reactivity of the catalytic species, preventing the second, more difficult coupling event from occurring efficiently under these conditions.

-

-

Solvent System: Add a 2:1 mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture to 100 °C for 18 hours.

-

Workup and Purification: Follow a standard aqueous workup and chromatographic purification as described in Protocol 1 to isolate the mono-alkylated product.

Safety and Handling

While this compound is not classified as acutely toxic, it should be handled with care, following standard laboratory safety procedures. It is categorized as a skin, eye, and potential respiratory irritant.[1]

| Hazard Statement | Precautionary Statement | Reference |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection. | [1] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [1] |

-

Handling: Use in a well-ventilated fume hood. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a highly versatile and strategic building block in organic synthesis. Its key value lies not just in the individual reactivity of its boronic ester and chloro-substituents, but in the orchestrated, sequential manner in which these groups can be addressed. By carefully selecting palladium catalysts, ligands, and reaction conditions, chemists can precisely control the installation of multiple, distinct substituents onto the pyridine core. This capability makes it an invaluable tool for creating libraries of complex molecules for drug discovery and for the synthesis of sophisticated materials, underscoring the power of strategic functionalization in modern chemistry.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. echemi.com [echemi.com]

- 4. This compound [cymitquimica.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. file.bldpharm.com [file.bldpharm.com]

A Comprehensive Technical Guide to 2,6-Dichloropyridine-3-boronic acid pinacol ester: Synthesis, Reactivity, and Application in Modern Drug Discovery

Abstract: This whitepaper provides an in-depth technical examination of 2,6-Dichloropyridine-3-boronic acid pinacol ester (CAS No. 1073371-78-4), a pivotal building block in contemporary organic synthesis and medicinal chemistry. We will dissect its physicochemical properties, explore robust synthetic methodologies, and delve into its reactivity, with a strong focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to leverage this versatile reagent in the creation of complex molecular architectures.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The ability to precisely functionalize this heterocycle is paramount in drug discovery programs. This compound has emerged as a highly valuable and versatile intermediate. Its structure is pre-functionalized at three key positions: two reactive chlorine atoms amenable to nucleophilic substitution or cross-coupling, and a stable, yet reactive, boronic ester at the 3-position, primed for Suzuki-Miyaura reactions. This trifecta of reactive sites allows for the controlled, sequential introduction of diverse substituents, enabling the systematic exploration of chemical space and the construction of complex, high-value molecules.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 1073371-78-4[1][2][4] |

| Molecular Formula | C₁₁H₁₄BCl₂NO₂[1][2] |

| Molecular Weight | 273.95 g/mol [2][5] |

| Appearance | Beige to white solid |

| Melting Point | 51-53 °C[2][3] |

| Boiling Point | 360.3 ± 42.0 °C (Predicted)[2][3] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted)[2][3] |

| Solubility | Soluble in common organic solvents (THF, Dioxane, DMF, Chloroform) |

| Storage | 2-8°C, under inert atmosphere[3] |

Synthesis of Pyridinyl Boronic Esters: A Methodological Overview

The synthesis of pyridine boronic acids and their esters is a well-explored area of organic chemistry, driven by their immense utility. Several robust methods are employed, with the choice often dictated by the substitution pattern of the starting pyridine and the desired functional group tolerance.

The primary routes to compounds like this compound include:

-

Halogen-Metal Exchange and Borylation: This classic approach involves the regioselective deprotonation or metal-halogen exchange of a halopyridine at low temperatures, followed by quenching the resulting organometallic intermediate with a borate ester (e.g., triisopropyl borate).[6] Subsequent esterification with pinacol yields the final product. The challenge lies in controlling the regioselectivity, especially with multiple halogen substituents.[6]

-

Palladium-Catalyzed Miyaura Borylation: This is a powerful and widely used method that involves the direct, palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[7] This method generally offers excellent functional group tolerance and high yields.

-

Iridium or Rhodium-Catalyzed C-H Borylation: For certain substrates, direct C-H activation and subsequent borylation catalyzed by iridium or rhodium complexes can be a highly efficient, atom-economical approach.[8] The regioselectivity is often directed by steric and electronic factors of the pyridine ring substituents.[8]

References

- 1. This compound Price from Supplier Brand Baynoe Chem Co.,Ltd. on Chemsrc.com [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. This compound [cymitquimica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

An In-depth Technical Guide to 2,6-Dichloropyridine-3-boronic acid pinacol ester: Properties, Applications, and Experimental Protocols

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Pyridine-based structures are ubiquitous in a vast array of bioactive molecules and functional materials. Consequently, the availability of versatile, well-characterized building blocks is crucial for the efficient and innovative construction of complex molecular architectures. 2,6-Dichloropyridine-3-boronic acid pinacol ester has emerged as a significant reagent, offering medicinal chemists and materials scientists a valuable tool for introducing a dichlorinated pyridine moiety into target molecules.

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, primary applications in organic synthesis, and a validated experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions. The content herein is curated for researchers, scientists, and drug development professionals, aiming to deliver not only procedural steps but also the underlying scientific rationale to empower effective and reproducible experimentation.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its successful application in synthesis. This compound is a stable, crystalline solid under standard laboratory conditions, rendering it convenient to handle and store. The pinacol ester group serves to protect the boronic acid from dehydration and other side reactions, enhancing its shelf-life and compatibility with a broader range of reaction conditions compared to the free boronic acid.

| Property | Value |

| Molecular Formula | C11H14BCl2NO2[1] |

| Molecular Weight | 273.95 g/mol [1][2][3] |

| CAS Number | 1073371-78-4[1][2][4] |

| Appearance | White to off-white powder/crystalline solid |

| Melting Point | 51-53 °C[1] |

| Boiling Point | 360.3 ± 42.0 °C (Predicted)[1] |

| Purity | Typically ≥98%[2] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[5] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds. The boronic acid pinacol ester provides a stable, readily accessible source of a nucleophilic organoboron species that can be coupled with a variety of electrophilic partners, most commonly aryl, heteroaryl, or vinyl halides and triflates.

The presence of two chlorine atoms on the pyridine ring of this reagent offers distinct advantages. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the pyridine ring and provide handles for subsequent functionalization. Depending on the reaction conditions, selective mono- or di-substitution can be achieved, allowing for the stepwise construction of complex molecules.[5][6]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For sterically hindered or electronically deactivated substrates, the use of specialized phosphine ligands is often necessary to facilitate the catalytic cycle.[6]

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

The following protocol provides a representative procedure for the coupling of this compound with a generic aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials and Reagents

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3) or other suitable phosphine ligand

-

Potassium carbonate (K2CO3) or other suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of anhydrous 1,4-dioxane until a homogeneous solution is formed.

-

Reaction Assembly: Add the catalyst solution to the Schlenk flask containing the reagents. Follow this with the addition of a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.

-

Reaction Execution: Equip the Schlenk flask with a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[7][8][9]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules containing a dichlorinated pyridine moiety. Its stability, commercial availability, and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in drug discovery and materials science. By understanding its fundamental properties and the mechanistic underpinnings of its application, scientists can effectively leverage this reagent to advance their research and development endeavors.

References

- 1. echemi.com [echemi.com]

- 2. This compound [cymitquimica.com]

- 3. 2,6-Dichloropyridinyl-4-boronic acid pinacol ester 95 408492-27-3 [sigmaaldrich.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

A Definitive Guide to the NMR Spectral Analysis of 2,6-Dichloropyridine-3-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Characterization of a Key Synthetic Building Block

2,6-Dichloropyridine-3-boronic acid pinacol ester (CAS No. 1073371-78-4; Molecular Formula: C₁₁H₁₄BCl₂NO₂) is a pivotal intermediate in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a robust building block for introducing the 2,6-dichloropyridyl moiety into complex molecules.[1][2] This functionality is crucial in the development of novel pharmaceuticals and agrochemicals, where precise structural modifications are paramount.

As a Senior Application Scientist, it is understood that unambiguous structural verification is the bedrock of reproducible and reliable chemical science. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the structural elucidation of such molecules in solution. This in-depth guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹¹B NMR spectral data for this compound. The content herein is designed to move beyond simple data reporting, offering insights into the causal relationships between the molecule's electronic environment and its spectral features, and providing a field-proven protocol for acquiring high-fidelity data.

Molecular Structure and NMR-Active Nuclei

To accurately interpret NMR spectra, a clear understanding of the molecular framework and the assignment of each nucleus is essential. The structure of this compound contains three key types of NMR-active nuclei: ¹H, ¹³C, and ¹¹B.

Caption: Molecular structure with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum provides critical information about the proton environment and connectivity. Based on the structure, three distinct signals are predicted. The electron-withdrawing nature of the two chlorine atoms and the boronic ester group significantly deshields the aromatic protons, shifting them downfield.

Rationale Behind Assignments:

-

H4 and H5 Protons: These two protons are on an electron-deficient pyridine ring and are adjacent to each other, forming an AX spin system. They will appear as two distinct doublets due to ortho-coupling. H4 is positioned between the nitrogen and the boronic ester group, leading to a greater deshielding effect compared to H5. The expected coupling constant (³JH4-H5) is typically around 8.0 Hz for ortho protons on a pyridine ring.

-

Pinacol Methyl Protons: The four methyl groups of the pinacol ester are chemically and magnetically equivalent due to free rotation around the C-C and C-O bonds. This results in a single, sharp signal with an integration value of 12 protons. Its chemical shift is characteristic of pinacol boronate esters.[3]

Table 1: Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H4 | 8.15 - 8.25 | Doublet (d) | ~8.0 | 1H |

| H5 | 7.40 - 7.50 | Doublet (d) | ~8.0 | 1H |

| -C(CH ₃)₂ | 1.30 - 1.40 | Singlet (s) | N/A | 12H |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their electronic environment. For this molecule, seven distinct carbon signals are anticipated.

Rationale Behind Assignments:

-

Pyridine Carbons (C2-C6): The carbons directly bonded to the highly electronegative chlorine atoms (C2 and C6) are expected to be the most downfield in the aromatic region.[4] The carbon attached to the boron atom (C3) is often difficult to observe or appears as a very broad signal due to quadrupolar relaxation caused by the ¹¹B nucleus (I = 3/2), a well-documented phenomenon in organoboron compounds.[5][6] C4 and C5 will appear in the typical aromatic region for pyridines.

-

Pinacol Ester Carbons: The two quaternary carbons of the pinacol group bonded to oxygen (-C (CH₃)₂) are equivalent and appear at a characteristic downfield shift around 85 ppm. The four methyl carbons (-C(C H₃)₂) are also equivalent and resonate in the aliphatic region, typically around 25 ppm.[6]

Table 2: Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2, C6 | 152 - 155 | Attached to Cl |

| C4 | 142 - 145 | |

| C5 | 125 - 128 | |

| C3 | Not predicted | Signal likely broadened or unobserved |

| -C (CH₃)₂ | 84 - 86 | Quaternary carbon of pinacol |

| -C(C H₃)₂ | 24.5 - 25.5 | Methyl carbons of pinacol |

Predicted ¹¹B NMR Spectral Data (160 MHz, CDCl₃)

¹¹B NMR is a highly specific technique for characterizing organoboron compounds. The chemical shift of boron is sensitive to its coordination number and the electronic nature of its substituents.

Rationale Behind Assignment:

-

The boron atom in a pinacol boronate ester is tricoordinate and sp²-hybridized. This electronic environment gives rise to a characteristic signal in the ¹¹B NMR spectrum. For aryl boronic esters, this signal is typically a single, often broad, resonance found in the range of +27 to +35 ppm.[7][8] The broadness of the signal is a direct consequence of the fast quadrupolar relaxation of the ¹¹B nucleus.[9]

Table 3: Predicted ¹¹B NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Signal Characteristics |

|---|

| B | 30 - 34 | Broad singlet |

Self-Validating Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously executed experimental plan. This protocol is designed as a self-validating system, where adherence to each step ensures the integrity of the final spectra.

Caption: Workflow for reliable NMR data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Rationale: Proper sample preparation is critical to avoid signal distortion and artifacts.

-

Protocol: Accurately weigh 10-15 mg of this compound into a clean, dry vial. Dissolve the solid in approximately 0.6 mL of high-purity deuterated chloroform (CDCl₃). Chloroform is an excellent choice for this compound due to its non-polar nature and ability to solubilize many organic molecules. Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C). Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (e.g., 500 MHz Spectrometer):

-

Rationale: Precise instrument calibration ensures high resolution and spectral accuracy.

-

Protocol: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal. Tune and match the probe for each nucleus (¹H, ¹³C, ¹¹B) before acquisition to ensure maximum signal transmission and sensitivity.

-

-

¹H NMR Acquisition:

-

Rationale: These parameters are chosen to provide a high-resolution spectrum with accurate integrations.

-

Parameters:

-

Pulse Sequence: Standard single-pulse (e.g., 'zg30').

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

-

Acquisition Time (AQ): ~3-4 seconds to ensure adequate resolution.

-

Relaxation Delay (D1): 5 seconds. A longer delay ensures full T1 relaxation, which is crucial for accurate quantification via integration.

-

Number of Scans (NS): 8-16 scans, averaged to improve the signal-to-noise ratio.

-

-

-

¹³C NMR Acquisition:

-

Rationale: Proton decoupling simplifies the spectrum to singlets for each carbon. A longer relaxation delay and more scans are needed due to the lower sensitivity of the ¹³C nucleus.

-

Parameters:

-

Pulse Sequence: Single-pulse with broadband proton decoupling (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).[10]

-

Relaxation Delay (D1): 5-10 seconds. This is especially important for observing quaternary carbons, which have longer relaxation times.[11]

-

Number of Scans (NS): 1024 or more, depending on sample concentration, to achieve adequate signal-to-noise.

-

-

-

¹¹B NMR Acquisition:

-

Rationale: A wide spectral width is used to cover the entire range of boron chemical shifts.

-

Parameters:

-

Pulse Sequence: Standard single-pulse (e.g., 'zg').

-

Spectral Width: ~200 ppm (e.g., -100 to 100 ppm).

-

Relaxation Delay (D1): 1 second. Boron's quadrupolar nature leads to fast relaxation.

-

Number of Scans (NS): 128-256 scans.

-

-

Conclusion

The comprehensive NMR analysis of this compound is fundamental to its application in synthetic chemistry. The predicted ¹H, ¹³C, and ¹¹B NMR spectra present a unique fingerprint for this molecule, characterized by two downfield aromatic doublets, a prominent pinacol methyl singlet in the ¹H spectrum, and a characteristic broad boronic ester signal around +32 ppm in the ¹¹B spectrum. The provided experimental protocol offers a robust framework for obtaining high-fidelity data, ensuring that researchers in drug discovery and materials science can confidently verify the structure and purity of this essential chemical building block, thereby upholding the principles of scientific integrity and reproducibility.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. par.nsf.gov [par.nsf.gov]

- 10. bhu.ac.in [bhu.ac.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2,6-Dichloropyridine-3-boronic acid pinacol ester: Synthesis, Characterization, and Applications in Modern Chemistry

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: The Enigma of the Solid State

In the realm of synthetic chemistry, a compound's crystal structure is the definitive map of its atomic arrangement, offering unparalleled insights into its reactivity, physical properties, and potential for intermolecular interactions. It is with this foundational understanding that we typically commence a deep dive into a molecule's character. However, in the case of 2,6-Dichloropyridine-3-boronic acid pinacol ester , a comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals a notable absence of a publicly available single-crystal X-ray structure. This guide, therefore, pivots from a crystallographic focus to a holistic examination of what is known and what can be expertly inferred about this versatile reagent. We will navigate its synthesis, delve into its characterization, and illuminate its significant applications, providing a robust framework for its utilization in research and development.

I. Molecular Overview and Physicochemical Properties

This compound is a substituted pyridylboronate that has emerged as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures. Its utility stems from the orthogonal reactivity of its functional groups: the boronic ester, a linchpin for palladium-catalyzed cross-coupling reactions, and the two chlorine atoms, which can be selectively functionalized or retained to modulate the electronic properties of the target molecule.

| Property | Value | Source |

| CAS Number | 1073371-78-4 | [1] |

| Molecular Formula | C₁₁H₁₄BCl₂NO₂ | [2] |

| Molecular Weight | 273.95 g/mol | [2] |

| Melting Point | 51-53 °C | [2] |

| Appearance | Solid | [3] |

II. Strategic Synthesis of this compound

The synthesis of pyridylboronic esters can be approached through several strategic disconnections. For a dichlorinated pyridine scaffold, two principal methods are paramount: regioselective halogen-metal exchange followed by borylation, and palladium-catalyzed Miyaura borylation.[4]

A. Method 1: Halogen-Metal Exchange and Borylation

This classical approach leverages the differential reactivity of the halogen atoms on the pyridine ring. The chlorine at the 3-position is generally more susceptible to metal-halogen exchange than the one at the 2- or 6-position due to electronic effects. However, in the case of 2,6-dichloropyridine, direct lithiation can be complex. A more controlled approach often involves a directed ortho-metalation if a suitable directing group is present, or more commonly, a halogen-metal exchange from a brominated precursor. For 2,6-dichloropyridine, a direct borylation is more common via palladium catalysis.

A plausible synthetic route starting from 2,6-dichloropyridine would involve a palladium-catalyzed borylation reaction.

References

The Synthetic Chemist's Guide to Pyridinylboronic Acids and Esters: A Comprehensive Review of Synthesis, Stability, and Application

Abstract

Pyridinylboronic acids and their corresponding esters represent a class of indispensable reagents in modern organic synthesis and drug discovery. The pyridine motif is a ubiquitous structural feature in a vast number of pharmaceuticals, agrochemicals, and functional materials, owing to its unique electronic properties and ability to engage in hydrogen bonding.[1] The introduction of a boronic acid or ester functionality onto the pyridine ring transforms it into a versatile building block for carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth exploration of the synthesis, stability, handling, and strategic application of pyridinylboronic acids and esters. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful reagents in their synthetic endeavors. We will delve into the causality behind experimental choices, address the inherent challenges associated with these compounds—particularly the notorious "2-pyridyl problem"—and present field-proven protocols and strategies for their successful implementation.

The Strategic Importance of the Pyridine Ring

The pyridine ring is a privileged scaffold in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor, and protonation at physiological pH can enhance aqueous solubility. Furthermore, the electronic nature of the pyridine ring can be tuned by the position of substituents, influencing the molecule's pharmacokinetic and pharmacodynamic properties. Consequently, pyridinyl-containing compounds are found in numerous FDA-approved drugs, highlighting the importance of efficient synthetic methods for their preparation.[1]

Synthesis of Pyridinylboronic Acids and Esters: A Methodological Overview

The preparation of pyridinylboronic acids and esters can be achieved through several distinct synthetic strategies. The choice of method is often dictated by the desired substitution pattern on the pyridine ring, the availability of starting materials, and functional group tolerance.[2]

The five primary approaches are:

-

Halogen-Metal Exchange followed by Borylation: This is the most traditional and often cost-effective method, particularly for large-scale synthesis. It typically involves the reaction of a halopyridine (usually bromo- or iodo-) with an organolithium or Grignard reagent at low temperatures, followed by quenching the resulting organometallic species with a trialkyl borate.[3]

-

Directed ortho-Metalation (DoM) followed by Borylation: This method is useful for the synthesis of specifically substituted pyridinylboronic acids where a directing group (e.g., methoxy, chloro) on the pyridine ring facilitates regioselective deprotonation by a strong base, followed by borylation.[4]

-

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This reaction involves the palladium-catalyzed coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[5][6][7] It offers excellent functional group tolerance and is a powerful tool for accessing highly functionalized pyridinylboronic esters.

-

Iridium or Rhodium-Catalyzed C-H Borylation: This represents a highly atom-economical approach where a C-H bond on the pyridine ring is directly converted to a C-B bond using a transition metal catalyst.[8][9] The regioselectivity is often governed by steric factors.[8]

-

[4+2] Cycloaddition: This strategy allows for the construction of highly substituted pyridinylboronic esters from acyclic precursors through a Diels-Alder-like cycloaddition.[10]

Caption: Key synthetic routes to pyridinylboronic acids and esters.

Table 1: Comparison of Synthetic Methodologies for Pyridinylboronic Acids and Esters

| Method | Isomer | Starting Material | Reagents | Typical Yield (%) | Comments | Reference |

| Halogen-Metal Exchange | 2- | 2-Bromopyridine | n-BuLi, B(OiPr)₃ | ~70% (as ester) | Prone to instability; esterification is crucial. | [4] |

| Halogen-Metal Exchange | 3- | 3-Bromopyridine | n-BuLi, B(OiPr)₃ | 80-95% | Robust and scalable method. | [3] |

| Halogen-Metal Exchange | 4- | 4-Bromopyridine | n-BuLi, B(OMe)₃ | ~65% | A common and straightforward approach. | [11] |

| Miyaura Borylation | 4- | 4-Chloropyridine | B₂pin₂, Pd(dppf)Cl₂, KOAc | High | Excellent for functionalized substrates. | [6][7] |

| C-H Borylation | 3- & 4- | Pyridine | B₂pin₂, Ir-catalyst | Good to Excellent | Regioselectivity can be an issue with unsubstituted pyridines. | [8][9] |

Stability, Handling, and Purification: The "2-Pyridyl Problem"

A critical aspect of working with pyridinylboronic acids is their varying stability. While 3- and 4-pyridinylboronic acids are generally stable, crystalline solids, their 2-pyridinyl counterparts are notoriously unstable. This instability is primarily due to facile protodeboronation, a process where the C-B bond is cleaved by a proton source. The proximity of the nitrogen atom in the 2-position is thought to facilitate this decomposition pathway.

The MIDA Boronate Solution

To address the inherent instability of 2-pyridinylboronic acid and other challenging boronic acids, the use of N-methyliminodiacetic acid (MIDA) as a protecting group has emerged as a transformative strategy.[12] 2-Pyridyl MIDA boronate is a crystalline, air- and moisture-stable solid that can be easily handled and purified by silica gel chromatography.[12][13] The MIDA ligand acts as a slow-release scaffold, liberating the active boronic acid in situ under specific mild aqueous basic conditions, thus minimizing decomposition and maximizing its availability for cross-coupling reactions.[12][13]

Caption: MIDA boronates as a stable surrogate for unstable 2-pyridinylboronic acid.

General Handling and Storage

-

3- and 4-Pyridinylboronic acids: Generally stable solids that can be stored at room temperature, although refrigeration is recommended for long-term storage. They are typically white to off-white solids.[14][15]

-

2-Pyridinylboronic acid: Highly unstable and should be used immediately after preparation or converted to a more stable ester (e.g., pinacol or MIDA ester).

-

Purification: While 3- and 4-isomers can sometimes be purified by crystallization, boronic esters (pinacol, MIDA) are generally amenable to silica gel chromatography.

Physicochemical Properties

The position of the boronic acid group on the pyridine ring influences its electronic properties and acidity.

Table 2: Physicochemical Properties of Pyridinylboronic Acid Isomers

| Property | 2-Pyridinylboronic Acid | 3-Pyridinylboronic Acid | 4-Pyridinylboronic Acid |

| Molecular Formula | C₅H₆BNO₂ | C₅H₆BNO₂ | C₅H₆BNO₂ |

| Molecular Weight | 122.92 g/mol | 122.92 g/mol [16] | 122.92 g/mol [10] |

| Appearance | Unstable, often isolated as ester | White to off-white solid[15] | White to off-white solid[14] |

| pKa (pyridinium) | 3.86 | 4.22 | 3.82 |

| Solubility | Generally used as more soluble esters | Slightly soluble in water | Slightly soluble in water and aqueous acid[11] |

| Melting Point (°C) | N/A | >300[15] | >300[14] |

Note: pKa values are for the pyridinium ion, measured at 25°C.[12] Solubility can be influenced by the presence of anhydrides (boroxines).

The Workhorse Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of pyridinylboronic acids, enabling the formation of biaryl and heteroaryl-aryl structures. The reaction is catalyzed by a palladium(0) species and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[17]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Overcoming the 2-Pyridyl Challenge in Coupling

As with their stability, 2-pyridinylboronic acids and their esters present challenges in Suzuki-Miyaura couplings. The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition. Furthermore, the slow rate of transmetalation and rapid protodeboronation often result in low yields.[2]

Strategies for success include:

-

Use of specialized ligands: Electron-rich and bulky phosphine ligands can promote the desired catalytic cycle.

-

Additives: Copper salts have been shown to facilitate the coupling of 2-pyridyl boronates, though the exact mechanism is still debated.[16]

-

Stable Boron Reagents: The use of MIDA boronates or other stable derivatives like triisopropylborates provides a reliable source of the 2-pyridyl nucleophile in situ, mitigating decomposition.[2][12][16]

Experimental Protocol: A Case Study

The following is a representative, field-proven protocol for the synthesis of 3-pyridylboronic acid and its subsequent use in a Suzuki-Miyaura coupling, adapted from Organic Syntheses.[18] This protocol serves as a robust starting point for researchers.

Part A: Synthesis of Tris(3-pyridyl)boroxin (a stable form of 3-Pyridylboronic Acid)

Reaction Scheme: 3-Bromopyridine + n-BuLi, then B(OiPr)₃ → Tris(3-pyridyl)boroxin

Step-by-Step Methodology:

-

Setup: In a 1-L, three-necked flask equipped with a temperature probe, overhead stirrer, and nitrogen inlet, charge toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).

-

Cooling: Cool the mixture to -40°C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium solution (2.5 M in hexanes, 96 mL, 240 mmol) dropwise over 1 hour, maintaining the temperature at -40°C.

-

Stirring: Stir the reaction mixture for an additional 30 minutes at -40°C.

-

Quenching and Workup: Quench the reaction with 2 M aqueous H₂SO₄ (120 mL). Separate the aqueous layer and adjust the pH to 7 with 50% aqueous NaOH.

-

Extraction: Extract the aqueous layer with THF (3 x 150 mL).

-

Isolation: Concentrate the combined organic phases to leave a solid residue. Crystallize from acetonitrile to afford tris(3-pyridyl)boroxin as a white solid (typical yield: ~85-91%).

Part B: Suzuki-Miyaura Coupling of Tris(3-pyridyl)boroxin with 3-Bromoquinoline

Reaction Scheme: Tris(3-pyridyl)boroxin + 3-Bromoquinoline --[Pd(OAc)₂, PPh₃, Na₂CO₃]--> 3-(3-Pyridinyl)quinoline

Step-by-Step Methodology:

-

Setup: In a 100-mL Schlenk flask, charge tris(3-pyridyl)boroxin·H₂O (3.80 g, 11.5 mmol), 3-bromoquinoline (6.24 g, 30.0 mmol), 2 M aqueous Na₂CO₃ (30 mL), and 1,4-dioxane (30 mL).

-

Catalyst Addition: Add palladium(II) acetate (0.336 g, 1.5 mmol) and triphenylphosphine (1.57 g, 6.0 mmol).

-

Degassing: Degas the mixture using five vacuum/nitrogen back-fill cycles.

-

Heating: Heat the reaction mixture to 95°C for 2.5 hours with vigorous stirring.

-

Workup: Cool the mixture to room temperature, dilute with water (100 mL) and ethyl acetate (150 mL). Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (50 mL). Extract the combined organic layers with 1 M HCl (3 x 50 mL).

-

Isolation: Neutralize the combined acidic aqueous layers with 50% NaOH and extract with ethyl acetate. Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by chromatography or crystallization to yield 3-(3-pyridinyl)quinoline (typical yield: ~85%).

Role in Drug Discovery and Medicinal Chemistry

The utility of boronic acids in drug design has been firmly established with the approval of several boron-containing drugs.[7][11][19][20] Pyridinylboronic acids serve as key intermediates in the synthesis of numerous biologically active compounds, including kinase inhibitors, receptor antagonists, and other therapeutic agents. The ability to readily form C-C bonds via Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Examples of FDA-Approved Boronic Acid-Containing Drugs:

-

Bortezomib (Velcade®): A dipeptidyl boronic acid used in the treatment of multiple myeloma.[7][11]

-

Ixazomib (Ninlaro®): An orally bioavailable proteasome inhibitor for multiple myeloma.[7][11]

-

Vaborbactam (Vabomere®): A cyclic boronic acid β-lactamase inhibitor.[7][11]

While these examples do not all contain a pyridine ring directly attached to the boron atom, they underscore the acceptance and importance of the boronic acid pharmacophore in modern medicine. The synthetic accessibility of pyridinyl-containing structures via pyridinylboronic acids continues to fuel their use in the discovery of new therapeutics.

Challenges and Future Directions

Despite the significant progress in the chemistry of pyridinylboronic acids, challenges remain. The development of more general and robust methods for the coupling of challenging 2-pyridyl substrates, particularly with unactivated coupling partners, is an ongoing area of research. Furthermore, the exploration of new catalytic systems that operate under milder conditions with lower catalyst loadings is of great interest from both an economic and environmental perspective.

The future of this field will likely see the development of novel, even more stable boronic acid surrogates, an expansion of the reaction scope to include other cross-coupling transformations, and the application of these building blocks in the synthesis of increasingly complex and biologically significant molecules.

References

- 1. rsc.org [rsc.org]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 8. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 9. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. 4-Pyridinylboronic acid 90 1692-15-5 [sigmaaldrich.com]

- 15. 吡啶-3-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 16. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. electronicsandbooks.com [electronicsandbooks.com]

- 19. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

- 20. DSpace [kuscholarworks.ku.edu]

Pyridine Boronic Esters: A Technical Guide to Synthesis and Application

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant portion of FDA-approved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing the biaryl and heteroaryl structures often required in drug candidates. However, the direct use of pyridine boronic acids, particularly 2-pyridyl variants, is notoriously challenging due to their inherent instability and propensity for protodeboronation.[1][2] This guide provides an in-depth exploration of pyridine boronic esters, stable and versatile surrogates that have revolutionized the synthesis of pyridine-containing molecules. We will examine the fundamental challenges of their acid counterparts, detail robust synthetic methodologies for the esters, and provide field-proven protocols for their application in high-efficiency cross-coupling reactions, empowering researchers in drug discovery and chemical synthesis.

The Pyridine "Problem": Instability and the Case for Boronic Esters

The utility of boronic acids in palladium-catalyzed cross-coupling is immense, yet their application to nitrogen-containing heterocycles like pyridine is fraught with challenges.[2] The primary obstacle is the facile decomposition pathway known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under the basic conditions required for the Suzuki-Miyaura reaction.[1][3]

This instability is especially pronounced in 2-pyridylboronic acids.[2] The proximity of the Lewis basic nitrogen atom to the boronic acid moiety is believed to facilitate this undesired side reaction.[4] This leads to reduced yields, complex product mixtures, and poor reproducibility, hindering the efficient synthesis of target molecules.[5]

Key Challenges of Pyridine Boronic Acids:

-

Protodeboronation: Rapid cleavage of the C-B bond under acidic, basic, or even neutral aqueous conditions.[1][3][6][7]

-

Purification Difficulties: The high polarity and potential for self-condensation into boroxines complicate chromatographic purification.

-

Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[4][8]

The conversion of the volatile boronic acid to a more robust boronic ester, typically a pinacol ester (Bpin), provides an elegant and effective solution. These esters exhibit significantly enhanced stability, are generally crystalline, bench-stable solids, and are amenable to standard purification techniques like silica gel chromatography.[9]

Synthetic Routes to Pyridine Boronic Esters

Several reliable methods have been developed for the synthesis of pyridine boronic esters, providing access to a wide range of isomers and substituted derivatives.

Palladium-Catalyzed Miyaura Borylation

The most common and versatile method is the Miyaura borylation, a palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, most frequently bis(pinacolato)diboron (B₂pin₂).[10][11][12] This reaction is highly efficient and tolerates a broad scope of functional groups.

General Protocol: Miyaura Borylation of 3-Bromopyridine

-

Reaction Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add 3-bromopyridine (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), potassium acetate (KOAc, 1.5 mmol, 1.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-pyridyl boronic acid pinacol ester.

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |

| Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 16 | 85-95 | [10] |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12 | 70-85 | [13] |

| XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 80 | 4 | >90 | [5] |

Iridium-Catalyzed C-H Borylation

For direct functionalization of the pyridine ring without a pre-installed halide, iridium-catalyzed C-H borylation is a powerful, atom-economical strategy.[14][15] The regioselectivity is primarily governed by sterics, typically favoring borylation at the least hindered position.[15][16][17]

General Protocol: Ir-Catalyzed C-H Borylation of Pyridine

-

Reaction Setup: In a nitrogen-filled glovebox, combine [Ir(cod)OMe]₂ (1.5 mol %), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol %), and bis(pinacolato)diboron (1.0 mmol, 1.0 equiv).

-

Substrate Addition: Add the pyridine substrate (2.0 mmol, 2.0 equiv, often used as solvent) or an inert solvent like cyclohexane or THF.

-

Reaction: Seal the vessel and heat to 80 °C for 16-24 hours.

-

Workup & Purification: Cool the reaction, remove the solvent under reduced pressure, and purify the residue directly by flash column chromatography.

This method provides access to pyridylboronic esters that may be difficult to synthesize from the corresponding halides.[16][18] For instance, 2,6-disubstituted pyridines undergo selective borylation at the C4 position.[16]

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Practical Considerations: Purification and Handling

While significantly more stable than their acid counterparts, pyridine boronic esters require proper handling and purification techniques to ensure high purity and reactivity.

-

Chromatography: Standard silica gel chromatography is usually effective. However, for sensitive esters, the acidic nature of silica can sometimes cause partial hydrolysis or strong adsorption. [19]This can be mitigated by deactivating the silica gel with a base (e.g., triethylamine in the eluent) or by using boric acid-impregnated silica. [19][20]Alternatively, using neutral alumina can be a good option. [19]* Stability and Storage: Pinacol esters are generally stable solids that can be stored at room temperature, protected from moisture. [9]However, some isomers, particularly α-borylated pyridines, may have a limited shelf life and are best stored under an inert atmosphere at low temperatures. [16][17]* Hydrolytic Stability: While more resistant to hydrolysis than boronic acids, prolonged exposure to aqueous or alcoholic media, especially under acidic or basic conditions, can lead to the formation of the corresponding boronic acid. [3][19]It is advisable to use anhydrous solvents for reactions and to minimize contact time during aqueous workups.

Conclusion and Future Outlook

Pyridine boronic esters have emerged as indispensable tools in modern organic synthesis and drug discovery. Their superior stability, ease of handling, and high reactivity in cross-coupling reactions have effectively solved the long-standing "2-pyridyl problem" and opened new avenues for the construction of complex, nitrogen-containing molecules. [2][5]The continued development of novel borylation catalysts and the exploration of other stabilizing ester groups promise to further expand the synthetic utility of these crucial building blocks. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of pyridine boronic esters is essential for the rapid and efficient creation of next-generation therapeutics.

References

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 8. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 10. Miyaura Borylation Reaction [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 13. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Dichloropyridine-3-boronic acid pinacol ester

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichloropyridine-3-boronic acid pinacol ester (CAS No. 1073371-78-4). Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analyses of this important synthetic building block. The insights provided are grounded in established scientific principles and field-proven experience to ensure both technical accuracy and practical utility.

Introduction

This compound is a key reagent in modern organic synthesis, particularly in the realm of medicinal chemistry. Its utility primarily stems from its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds. The pyridine core, adorned with two chlorine atoms and a boronic ester, offers a versatile scaffold for the construction of complex molecular architectures found in many pharmaceutical agents. An accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and stability of this reagent, thereby ensuring the reliability and reproducibility of subsequent synthetic transformations.

This guide will present and interpret the expected spectroscopic data for the title compound. While direct experimental spectra for this specific molecule are not widely published, the analysis herein is based on extensive data from structurally analogous compounds and fundamental principles of spectroscopic interpretation.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents distinct features that are readily identifiable by various spectroscopic techniques. The key components are the dichloropyridine ring and the pinacol boronic ester group.

Diagram: Molecular Structure of this compound

Caption: Molecular structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 7.8 | d | 1H | Pyridine H-4 |

| ~ 7.4 - 7.1 | d | 1H | Pyridine H-5 |

| ~ 1.35 | s | 12H | Pinacol CH₃ |

Interpretation and Experimental Causality:

-

Aromatic Protons: The dichloropyridine ring contains two protons. Due to the electron-withdrawing nature of the two chlorine atoms and the nitrogen atom, these protons are expected to be deshielded and resonate in the downfield region of the spectrum. The proton at the 4-position is adjacent to a chlorine-bearing carbon and a proton-bearing carbon, while the proton at the 5-position is between two carbon atoms. Their exact chemical shifts and coupling constants (typically a doublet d for each due to coupling to each other) are influenced by the electronic effects of the substituents.

-

Pinacol Protons: The four methyl groups of the pinacol ester are chemically equivalent due to free rotation. This results in a single, sharp singlet in the upfield region of the spectrum, integrating to 12 protons. This signal is highly characteristic of the pinacol boronic ester moiety.[1]

-

Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for NMR analysis of such compounds due to its excellent solubilizing properties for nonpolar to moderately polar organic molecules and its single residual solvent peak that does not interfere with the signals of interest.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Dissolution: Cap the NMR tube and gently agitate it until the sample is completely dissolved.

-

Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H NMR spectrum using standard acquisition parameters on a 400 MHz or higher field instrument. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Diagram: ¹H NMR Sample Preparation Workflow

Caption: Workflow for preparing an NMR sample.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table 2: Expected ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 155 - 150 | Pyridine C-2, C-6 | Attached to Cl |

| ~ 145 - 135 | Pyridine C-4 | |

| ~ 130 - 125 | Pyridine C-5 | |

| Not observed or very broad | Pyridine C-3 | Attached to Boron |

| ~ 84 | Pinacol quaternary C | O-C(CH₃)₂ |

| ~ 25 | Pinacol CH₃ |

Interpretation and Experimental Causality:

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen and chlorine atoms. The carbons directly attached to the chlorine atoms (C-2 and C-6) are expected to be significantly downfield.

-

Carbon-Boron Signal: The carbon atom directly attached to the boron atom (C-3) is often not observed or appears as a very broad, low-intensity signal. This is due to quadrupolar relaxation caused by the boron nucleus (both ¹⁰B and ¹¹B have spins greater than 1/2), which significantly shortens the relaxation time of the attached carbon.[2]

-

Pinacol Carbons: The quaternary carbons of the pinacol group typically resonate around 84 ppm, while the methyl carbons appear around 25 ppm. These are characteristic signals for the pinacol boronic ester moiety.[2]

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is identical to that for ¹H NMR. The data acquisition for ¹³C NMR requires a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. A standard proton-decoupled pulse sequence is typically used.

¹¹B NMR Spectroscopy

¹¹B NMR is a valuable technique for directly observing the boron nucleus.

Table 3: Expected ¹¹B NMR Data (128 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 35 - 30 | br s | B-pinacol |

Interpretation and Experimental Causality:

-

The chemical shift of the boron atom in a pinacol boronic ester is typically found in the range of +30 to +35 ppm.[2] The signal is usually a broad singlet due to quadrupolar relaxation. This single peak confirms the presence of a single boron environment in the molecule. It is important to use quartz NMR tubes for ¹¹B NMR to avoid a broad background signal from the borosilicate glass of standard NMR tubes.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.

Table 4: Expected IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3000-2850 | Medium | C-H stretching (aliphatic) |

| ~ 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~ 1380-1350 | Strong | B-O stretching |

| ~ 1150-1100 | Strong | C-O stretching |

| ~ 800-700 | Strong | C-Cl stretching |

Interpretation and Experimental Causality:

-

B-O Stretch: A strong absorption band in the region of 1380-1350 cm⁻¹ is characteristic of the B-O bond in boronic esters.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: The presence of chlorine atoms is indicated by strong absorptions in the fingerprint region, typically between 800 and 700 cm⁻¹.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Expected Mass Spectrometry Data

| m/z | Ion | Notes |

| ~ 274/276/278 | [M+H]⁺ | Isotopic pattern characteristic of two chlorine atoms |

| ~ 273/275/277 | [M]⁺ | Molecular ion peak in EI-MS, showing the Cl₂ isotopic pattern |

Interpretation and Experimental Causality:

-

Molecular Ion Peak: The most crucial piece of information is the molecular ion peak ([M]⁺ or [M+H]⁺), which confirms the molecular weight of the compound (273.95 g/mol ).

-

Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). The presence of two chlorine atoms in the molecule will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The expected ratio for a species with two chlorines is approximately 9:6:1 for the M, M+2, and M+4 peaks. This pattern is a definitive indicator of the presence of two chlorine atoms.

-

Choice of Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is likely to produce the protonated molecule [M+H]⁺ with minimal fragmentation. Electron ionization (EI) is a higher-energy technique that would likely show the molecular ion [M]⁺ and more extensive fragmentation.

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. Each method provides complementary information that, when taken together, allows for the unambiguous confirmation of the molecule's structure and an assessment of its purity. The characteristic signals of the dichloropyridine ring and the pinacol boronic ester moiety are the key features to identify in the respective spectra. A thorough understanding of these spectroscopic signatures is essential for any scientist utilizing this versatile reagent in their synthetic endeavors, ensuring the integrity of their starting materials and the success of their research.

References

An In-depth Technical Guide to the Thermodynamic Properties of Dichloropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the thermodynamic properties of dichloropyridine derivatives. It is designed to equip researchers, scientists, and professionals in drug development and materials science with the fundamental knowledge required to understand, predict, and utilize these properties in their work. Dichloropyridines are a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Their reactivity and physical behavior are fundamentally governed by their thermodynamic characteristics. A thorough understanding of properties such as enthalpy of formation, vapor pressure, and heat capacity is therefore essential for process optimization, stability assessment, and the rational design of new molecular entities.

This document moves beyond a simple recitation of data, offering insights into the experimental and computational methodologies used to determine these properties, thereby providing a robust framework for their application in a laboratory and industrial context.

The Six Isomers of Dichloropyridine: A Structural Overview

Dichloropyridines are organic compounds with the molecular formula C₅H₃Cl₂N, consisting of a pyridine ring substituted with two chlorine atoms. There are six possible constitutional isomers, each with distinct physical and, consequently, thermodynamic properties. The positioning of the two chlorine atoms on the pyridine ring significantly influences the molecule's polarity, intermolecular interactions, and crystal packing, which in turn dictate its melting point, boiling point, and sublimation behavior.

Table 1: Physical Properties of Dichloropyridine Isomers

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Dichloropyridine | 2402-77-9 | 147.99 | 64-67 | ~242 |

| 2,4-Dichloropyridine | 26452-80-2 | 147.99 | ~0 | 189-190 |

| 2,5-Dichloropyridine | 16110-09-1 | 147.99 | 59-62 | 190 |

| 2,6-Dichloropyridine | 2402-78-0 | 147.99 | 86-89 | 211-212 |

| 3,4-Dichloropyridine | 55934-00-4 | 147.99 | 22-24 | N/A |

| 3,5-Dichloropyridine | 2457-47-8 | 147.99 | 65-67 | 173.7 |

Note: Boiling and melting points can vary slightly based on the source and purity of the sample.

Enthalpy of Formation: A Measure of Molecular Stability

The standard enthalpy of formation (ΔfH°) is a cornerstone thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. It provides a direct measure of the energetic stability of a molecule. For dichloropyridine derivatives, this value is influenced by the resonance stabilization of the pyridine ring and the electronic effects of the two chlorine substituents.

Experimental Determination of Enthalpy of Formation

The primary experimental method for determining the enthalpy of formation of organic compounds is combustion calorimetry .

Protocol: Combustion Calorimetry